1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide
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Description
1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN5O3 and its molecular weight is 445.454. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Activity
The chemical structure of interest is related to a class of compounds with diverse biological activities. The structural moiety of the compound suggests potential for interaction with various biological targets due to the presence of functional groups typical of pharmacologically active compounds. Similar structures have been studied for their binding affinity to adenosine receptors, indicating the potential for neurological or cardiovascular applications (Biagi et al., 1999). These compounds show high affinity and selectivity for the A1 receptor subtype, highlighting their relevance in scientific research aiming at understanding receptor-mediated processes and developing therapeutic agents.
Antitumor and Kinase Inhibition
Research into similar chemical frameworks, particularly those incorporating pyridazine and carboxamide functionalities, has demonstrated significant antitumor activities. For example, compounds containing 4-phenoxypyridine derivatives with modifications akin to the queried structure have shown moderate to good antitumor activities, with some exhibiting remarkable cytotoxicity against various cancer cell lines (Liu et al., 2020). This suggests the compound's potential application in cancer research, specifically in the design and synthesis of novel anticancer agents targeting c-Met kinase, a critical player in cancer cell growth and metastasis.
Antimicrobial and Antioxidant Properties
Compounds with a similar structural backbone have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based thiazolidinones, related in structure to the compound , have displayed significant antibacterial and antifungal activities (Patel & Patel, 2010). Additionally, studies on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides reveal moderate to significant radical scavenging activity, indicating antioxidant properties (Ahmad et al., 2012). These findings underscore the potential of the compound for antimicrobial and antioxidant application research, contributing to the development of new therapeutic agents.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O3/c25-19-8-4-5-17(15-19)16-30-23(31)12-10-21(29-30)24(32)26-13-14-33-22-11-9-20(27-28-22)18-6-2-1-3-7-18/h1-12,15H,13-14,16H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFMLWXIBFBKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.